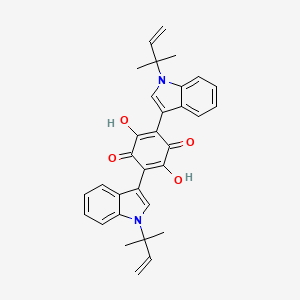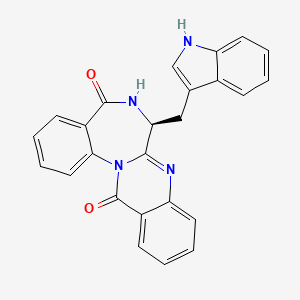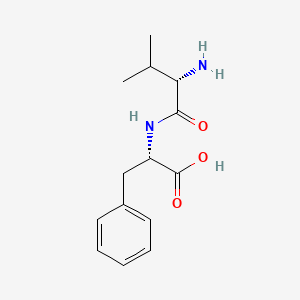
H-VAL-PHE-OH
描述
H-VAL-PHE-OH: is a dipeptide composed of the amino acids L-valine and L-phenylalanine. It is known for its biocompatibility and is often used in scientific research for various applications . The compound has a molecular formula of C14H20N2O3 and a molecular weight of 264.32 g/mol .
科学研究应用
Chemistry: H-VAL-PHE-OH is used as a building block in the synthesis of more complex peptides and proteins. It is also studied for its potential in creating biocompatible polymers .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also used in the development of peptide-based drugs .
Medicine: The compound has potential therapeutic applications, including its use in drug delivery systems and as a component in peptide-based vaccines .
Industry: this compound is used in the production of biodegradable materials and as a precursor in the synthesis of various bioactive compounds .
作用机制
Target of Action
H-VAL-PHE-OH, also known as Valylphenylalanine, is a dipeptide consisting of the amino acids valine and phenylalanine . The primary targets of this compound are cytotoxic T-lymphocytes or natural killer cells . These cells play a crucial role in the immune response, particularly in the destruction of cancer cells and cells infected by viruses .
Mode of Action
The alkyl esters of dipeptides, such as this compound, interact with their targets (cytotoxic T-lymphocytes or natural killer cells) by depleting them from organisms, cell populations, or tissues . This interaction results in a decrease in the number of these cells, which can have significant effects on the immune response .
Biochemical Pathways
It is known that the compound’s action on cytotoxic t-lymphocytes or natural killer cells can influence various immune response pathways .
Pharmacokinetics
Like other peptides, it is likely to be absorbed into the bloodstream after administration and distributed throughout the body . It is also likely to be metabolized by various enzymes and excreted through the kidneys .
Result of Action
The depletion of cytotoxic T-lymphocytes or natural killer cells by this compound can result in significant changes in the immune response . This can potentially lead to a decreased ability to fight off infections or cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other substances . It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°C to maintain its stability .
生化分析
Biochemical Properties
L-Valyl-L-Phenylalanine interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of tyrosine, a critical precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine . The interaction of L-Valyl-L-Phenylalanine with these biomolecules significantly influences the biochemical reactions within the body.
Cellular Effects
L-Valyl-L-Phenylalanine exerts various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the production of neurotransmitters that regulate mood, suggesting a potential role in neurological health .
Molecular Mechanism
The molecular mechanism of L-Valyl-L-Phenylalanine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is converted into tyrosine, which is then used to synthesize neurotransmitters like dopamine and norepinephrine .
Temporal Effects in Laboratory Settings
The effects of L-Valyl-L-Phenylalanine can change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of L-Valyl-L-Phenylalanine can vary with different dosages in animal models. While specific threshold effects have been observed in these studies, high doses may cause toxic or adverse effects .
Metabolic Pathways
L-Valyl-L-Phenylalanine is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
L-Valyl-L-Phenylalanine is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of L-Valyl-L-Phenylalanine can affect its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: H-VAL-PHE-OH can be synthesized through chemical reactions involving the coupling of L-valine and L-phenylalanine. One common method involves the use of protecting groups to prevent unwanted side reactions. The synthesis typically includes steps such as protection of the amino groups, coupling of the amino acids, and deprotection to yield the final product .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically modified bacteria such as Escherichia coli. This method is preferred due to its higher yield and lower environmental impact compared to traditional chemical synthesis .
化学反应分析
Types of Reactions: H-VAL-PHE-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: Substitution reactions can occur, especially at the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the dipeptide, while substitution reactions can introduce various functional groups .
相似化合物的比较
L-valyl-L-tyrosine: Another dipeptide with similar properties but different biological activities.
L-leucyl-L-phenylalanine: Similar in structure but with different amino acid composition.
L-valyl-L-tryptophan: A dipeptide with distinct chemical and biological properties.
Uniqueness: H-VAL-PHE-OH is unique due to its specific combination of L-valine and L-phenylalanine, which imparts distinct chemical and biological properties. Its biocompatibility and versatility in various applications make it a valuable compound in scientific research .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNDXQBALKCYSZ-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959966 | |
| Record name | Valylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3918-92-1 | |
| Record name | Valylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


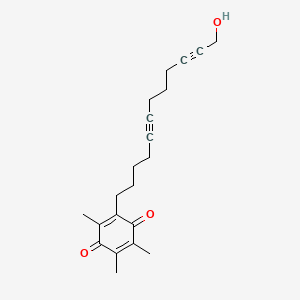
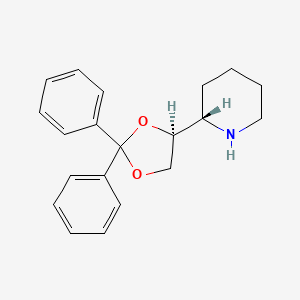
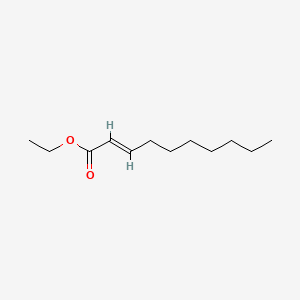
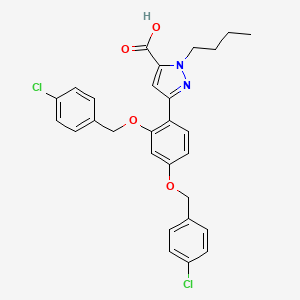

![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B1663365.png)
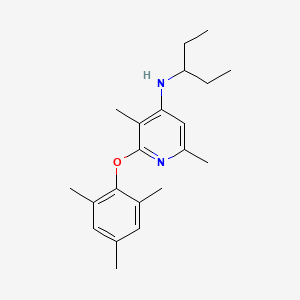
![2-bromo-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B1663370.png)

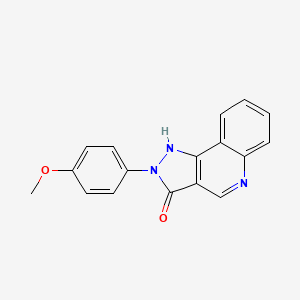
![3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1663377.png)
![5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione](/img/structure/B1663378.png)
